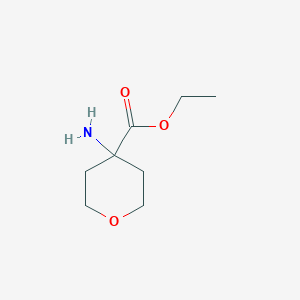
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-aminooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-7(10)8(9)3-5-11-6-4-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMJJESBEUZDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate (ETAP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of ETAP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 173.21 g/mol. The compound features an amino group and a carboxylate moiety, which are crucial for its reactivity and interactions with biological targets. Its structure allows for the formation of hydrogen bonds, enhancing its potential as an enzyme inhibitor or modulator.
Research indicates that ETAP may function as an enzyme inhibitor, affecting various biochemical pathways. The presence of the amino group enables it to interact with active sites on enzymes, potentially altering their activity. However, detailed studies on the specific mechanisms of action remain limited, necessitating further investigation to elucidate these pathways.
Enzyme Inhibition
ETAP has been studied for its potential role in inhibiting specific enzymes critical for various physiological processes. The compound's ability to modulate enzyme activity could have implications in treating diseases where these enzymes play a pivotal role.
Neuroprotective Effects
Preliminary studies suggest that ETAP exhibits neuroprotective properties. It has shown promise in protecting against seizures induced by pentylenetetrazole, indicating potential applications in treating epilepsy and other neurological disorders. The structural characteristics of ETAP may facilitate interactions with neurotransmitter systems, further enhancing its neurotropic effects.
Case Studies and Research Findings
Several studies have focused on the biological activities of ETAP:
- Neuroprotective Studies : In animal models, ETAP demonstrated significant protective effects against induced seizures, suggesting its utility as a therapeutic agent in epilepsy treatment.
- Enzyme Interaction Studies : Investigations into the binding affinity of ETAP with various enzymes have highlighted its potential as a modulator of enzymatic activity, though specific targets remain to be conclusively identified.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that ETAP possesses unique binding characteristics that may confer advantages in therapeutic applications .
Applications in Medicinal Chemistry
ETAP's diverse biological activities make it a valuable compound in medicinal chemistry. Its potential roles include:
- Anticonvulsant Agent : As indicated by its protective effects against seizures.
- Enzyme Modulator : Potentially useful in developing treatments for diseases involving dysregulated enzyme activity.
- Intermediate in Synthesis : Its unique structure allows it to serve as an intermediate in synthesizing more complex molecules with desired biological activities.
Data Table: Comparative Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


